8-Benzyl-8-azaspiro[4.5]decan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-8-azaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-15-7-4-8-16(15)9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNDIQXKZNQEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 8-Benzyl-8-azaspiro[4.5]decan-1-one Skeleton
A retrosynthetic approach to this compound logically begins with the disconnection of the benzyl (B1604629) group. This primary disconnection points to an N-alkylation reaction as the final synthetic step, identifying the immediate precursor as 8-azaspiro[4.5]decan-1-one.
Further deconstruction of the 8-azaspiro[4.5]decan-1-one core involves breaking the spirocyclic system. Two principal disconnections can be envisioned:
An intramolecular cyclization pathway, which breaks a C-N bond within the piperidine (B6355638) ring. This leads back to a functionalized cyclohexanone (B45756) derivative bearing a side chain with a terminal amine or a precursor to it.
A cyclocondensation pathway, which severs two bonds at the spiro-center. This approach retrosynthetically decomposes the molecule into a cyclohexanone derivative and a bifunctional amine-containing fragment.
These pathways suggest that the synthesis can be approached by either forming one of the rings onto a pre-existing one or by constructing the spiro-system in a single convergent step.
Classical and Modern Approaches for Spiro[4.5]decane Ring System Construction
The formation of the spiro[4.5]decane system, the central scaffold of the target molecule, can be achieved through a variety of synthetic routes, ranging from traditional cyclization reactions to contemporary multi-component strategies.
Cyclocondensation reactions represent a foundational strategy for assembling azaspirocyclic structures. These reactions typically involve the condensation of a cyclic ketone with a molecule containing two reactive functional groups, leading to the formation of the heterocyclic ring. For instance, the synthesis of related 1-oxa-4-azaspiro[4.5]decane systems has been achieved through the condensation of cyclohexane-1,3-dione with 4-methylbenzaldehyde (B123495) in the presence of ammonium (B1175870) acetate (B1210297), which generates a Schiff base that subsequently cyclizes. smolecule.com Similarly, dioxa-aza-spiro[4.5]decanes have been synthesized via Mannich reactions and cyclocondensation. asianpubs.org A three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in sulfuric acid has also been shown to produce 2-azaspiro[4.5]deca-6,9-dien-8-ones, demonstrating the utility of condensation for creating the spiro junction. researchgate.net
Intramolecular cyclization offers a powerful method for constructing the azaspiro[4.5]decane skeleton. This approach involves a precursor molecule that contains both the incipient piperidine ring and the cyclohexane (B81311) ring in an open-chain form, which is then induced to cyclize. A notable example involves the generation of nitrenium ions from N-methoxy-(4-halogenophenyl)amides or N-phthalimido-3-(4-halogenophenyl)propanamides using hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.govnih.govacs.org The intermediate nitrenium ion attacks the ipso-carbon of the halogenated phenyl ring, leading to the formation of spirodienones with the 1-azaspiro[4.5]decane ring system. nih.govnih.govacs.org
| Precursor Type | Reagent | Solvent | Product Skeleton | Reference |
| N-methoxy-(4-halogenophenyl)amides | HTIB | Trifluoroethanol (TFEA) | 1-Azaspiro[4.5]decane | nih.gov |
| N-phthalimido-3-(4-halogenophenyl)propanamides | HTIB | TFEA | 1-Azaspiro[4.5]decane | nih.govacs.org |
| N-acylaminophthalimides | PIFA | TFEA | Spirodiene derivatives | nih.govacs.org |
This strategy highlights a sophisticated method for ring closure, where the final spirocyclic structure is achieved through a carefully orchestrated electronic rearrangement.
Multi-component reactions (MCRs) have become a highly efficient and atom-economical tool in modern organic synthesis, allowing for the construction of complex molecules like spirocycles in a single step from three or more starting materials. rsc.orgrsc.org This approach minimizes waste and simplifies purification processes. The use of microwave irradiation can further accelerate reaction rates and improve yields in the MCR synthesis of spiro heterocycles. rsc.org For example, a Prins-type cyclization has been employed in a three-component reaction of a cyclic ketone, a homoallylic alcohol, and an acid to yield spirocyclic tetrahydropyrans. nih.govnih.gov While not forming an azaspirocycle directly, this demonstrates the principle of using MCRs to build spiro-fused rings. The development of MCRs for diverse spiro diheterocycles showcases the broad applicability of this strategy. rsc.org
Introduction and Functionalization of the Benzyl Moiety
The final step in the synthesis of the target compound is the attachment of the benzyl group to the nitrogen atom of the azaspiro[4.5]decan-1-one core.
N-alkylation is the most direct and common method for introducing the benzyl group. This reaction involves the treatment of the secondary amine precursor, 8-azaspiro[4.5]decan-1-one, with a benzylating agent. Typically, a benzyl halide such as benzyl bromide or benzyl chloride is used in the presence of a non-nucleophilic base. The base, such as triethylamine (B128534) or potassium carbonate, deprotonates the nitrogen atom of the piperidine ring, creating a nucleophilic amide anion that subsequently attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction. This process efficiently forms the stable N-benzyl bond, yielding the final product, this compound. This type of N-alkylation is a standard and widely applied transformation in the synthesis of nitrogen-containing heterocyclic compounds, including complex pharmaceutical agents like buspirone, which features an 8-azaspiro[4.5]decane-7,9-dione core. researchgate.net
Aryl Coupling Reactions
Aryl coupling reactions are pivotal in the synthesis of derivatives of this compound, enabling the introduction of various aryl and heteroaryl moieties. These reactions, typically catalyzed by transition metals like palladium or copper, facilitate the formation of carbon-carbon and carbon-nitrogen bonds.
For instance, Ullmann or Buchwald-Hartwig coupling conditions are employed for the arylation of related azaspiro[4.5]decane systems. acs.org These methods allow for the reaction of aryl halides with the nitrogen of the spirocyclic core, leading to N-aryl derivatives. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, a mixture of copper(I) iodide and trans-1,2-diaminocyclohexane has been used to catalyze the coupling of iodobenzene (B50100) with a 1-oxa-3-azaspiro[4.5]decane-8-carboxylate in toluene (B28343) at 80°C. google.com
Palladium-catalyzed reactions are also prominent. For example, the arylation of an amide was achieved using a palladium acetate catalyst with Xantphos as the ligand in 1,4-dioxane (B91453) at 80°C. mdpi.com These coupling strategies are fundamental for creating libraries of compounds with diverse aromatic substituents, which is essential for structure-activity relationship studies. amanote.com
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of this compound derivatives is crucial for investigating the biological activity of individual enantiomers or diastereomers. Asymmetric synthesis strategies aim to control the formation of stereocenters within the spirocyclic framework.
One approach involves the use of chiral catalysts in key bond-forming reactions. For example, asymmetric bromolactonizations of related unsaturated esters have been achieved using chiral catalysts to induce enantioselectivity, yielding products with high enantiomeric excess. nii.ac.jp Another strategy is the application of biocatalytic transaminase technology, which can establish multiple stereogenic centers in a single step with high diastereoselectivity and enantioselectivity. researchgate.net
Furthermore, decarboxylative allylic alkylation catalyzed by palladium complexes has been utilized to create quaternary stereocenters in diazaheterocycles. caltech.edu The separation of diastereomers can often be accomplished using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC). caltech.edu These methods provide access to optically active spirocyclic building blocks that are essential for the development of stereochemically pure therapeutic agents.
Derivatization and Chemical Modification of the Ketone Functionality
The ketone group in this compound is a versatile functional handle for a wide range of chemical modifications. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
Standard ketone reactions such as reduction, nucleophilic addition, and condensation are readily applicable.
Reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic addition of Grignard reagents (RMgX) or organolithium compounds to the carbonyl carbon yields tertiary alcohols.
Condensation reactions with hydroxylamine (B1172632) (NH₂OH·HCl) lead to the formation of oxime derivatives.
Moreover, the ketone can be a precursor for the synthesis of other heterocyclic systems. For example, a one-pot, three-component reaction involving an amine, a cyclic ketone, and a mercapto acid can be used to construct 1-thia-4-azaspiro[4.5]decan-3-ones. researchgate.net
Reaction Conditions and Yield Optimization in this compound Synthesis
Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reagents.
For instance, in the synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives, a Michael addition of a pipecolate-derived enolate to a nitroalkene was developed. researchgate.net The reaction conditions, including the base (LDA) and temperature, were crucial for the success of the reaction, which could be scaled up to a preparatively useful level. researchgate.net
In another example, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones was achieved by refluxing a mixture of an amine, mercaptosuccinic acid, and a carbonyl compound in toluene. researchgate.net The choice of toluene as the solvent and reflux conditions were likely optimized to drive the reaction to completion. Purification by column chromatography is a common method to isolate the desired product in high purity. nih.gov
The table below summarizes various reaction conditions and the corresponding yields for the synthesis of related spirocyclic compounds.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| Michael Addition | 1-benzylpiperidine-4-ethyl carboxylate, trans-b-nitrostyrene | LDA | THF | -60°C to r.t. | 84% | researchgate.net |
| Hydrogenation | rac-1-benzyl-4-(2-nitro-1-phenylethyl)piperidine-4-carboxylic acid ethyl ester | Raney-Nickel | Ethanol | 55°C | 99% | researchgate.net |
| Thiazolidinone Synthesis | Triphenyl phosphine, benzyl azide, 4-phenylcylohexanone, mercaptoacetic acid | - | Acetonitrile | Reflux | 95% | nih.gov |
| Amide Coupling | Isoindolinone derivative, amine | DEPC, Et₃N | CH₂Cl₂ | r.t. | - | mdpi.com |
| Amide Arylation | Isoindolinone derivative, 2,7-dichloro-1,8-naphthyridine | Pd(OAc)₂, Xantphos | 1,4-dioxane | 80°C | - | mdpi.com |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Studies for Solid-State Conformation
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For azaspiro[4.5]decane derivatives, this technique provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. While specific crystallographic data for 8-Benzyl-8-azaspiro[4.5]decan-1-one is not widely published, analysis of closely related spiro[4.5]decane systems provides a clear picture of the expected solid-state structure. researchgate.net
These studies consistently show that the six-membered piperidine (B6355638) ring of the azaspiro[4.5]decane core adopts a stable chair conformation to minimize steric strain. The spirocyclic carbon atom, which connects the piperidine and cyclopentanone (B42830) rings, enforces a rigid and strained geometry. The benzyl (B1604629) group attached to the nitrogen atom can adopt either an axial or equatorial position relative to the piperidine ring, with the equatorial position generally being more sterically favorable. The crystal packing is often stabilized by intermolecular interactions, such as weak C–H···O hydrogen bonds.
Table 1: Representative Crystallographic Parameters for a Related Azaspiro[4.5]decane Core (Note: Data is for an analogous spirocyclic system and serves as a predictive model)
| Parameter | Value (Å/°) | Description |
| C-N Bond Length | 1.47 ± 0.02 | Spirocyclic carbon to nitrogen bond |
| C-C=O Angle | 120.5 ± 0.5° | Angle within the cyclopentanone ring |
| Ring Puckering (θ) | 32.7° | A measure of the deviation from planarity in the piperidine ring |
Data compiled from studies on analogous spiro[4.5]decane derivatives.
Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for investigating molecular structure and dynamics in solution. auremn.org.br For this compound, a combination of 1D and 2D NMR experiments is essential for complete structural assignment. emerypharma.comipb.pt
1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons in the molecule. rsc.orgsemanticscholar.org However, due to the complexity of the spirocyclic system, 2D NMR techniques are required for unambiguous signal assignment. ipb.pt
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cyclopentanone and piperidine rings. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity across the spiro center and linking the benzyl group to the piperidine nitrogen. ipb.ptnih.gov
The spiro carbon of this compound is a stereocenter, meaning the molecule is chiral. If a second stereocenter were introduced, diastereomers would be formed. NMR spectroscopy is highly effective at assessing diastereomeric purity, as diastereomers are distinct compounds with different physical properties and will typically show separate, unique sets of signals in the NMR spectrum. unibo.itunibo.it
For assessing enantiomeric purity, where enantiomers have identical NMR spectra in an achiral solvent, chiral solvating agents or chiral derivatizing agents are used. researchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the ¹H NMR spectrum, allowing for their quantification. unibo.itresearchgate.net
The piperidine ring of this compound is not static in solution but undergoes conformational exchange, primarily through a chair-to-chair ring inversion process. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures (variable-temperature NMR), is used to study these processes. auremn.org.brunibas.it
At low temperatures, the ring inversion is slow on the NMR timescale, and distinct signals for axial and equatorial protons can be observed. As the temperature is raised, the rate of inversion increases. This causes the signals for the exchanging protons to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process. unibas.it Similar studies on related azaspiro[4.5]decyl moieties have revealed energy barriers for ring inversion and restricted rotation around C-N bonds.
Vibrational Spectroscopy Applications in Structural Characterization
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its structure.
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1740 (strong, sharp) |
| Aromatic C-H | Stretch | ~3030-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| C-N | Stretch | ~1100-1250 |
| Aromatic C=C | Stretch | ~1450-1600 (multiple bands) |
The most prominent peak would be the strong carbonyl (C=O) stretch from the cyclopentanone ring, expected around 1740 cm⁻¹. Other key signals include the stretches for aromatic C-H bonds of the benzyl group and aliphatic C-H bonds of the spirocyclic rings, as well as the C-N bond stretch.
Chiroptical Properties and Absolute Configuration Determination
As a chiral molecule, this compound will rotate the plane of polarized light. Chiroptical techniques measure this interaction and are essential for determining the absolute configuration (the actual 3D arrangement of atoms at the stereocenter) of a specific enantiomer.
The primary methods include:
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by chromophores (e.g., the benzene (B151609) ring and carbonyl group) near the stereocenter.
Vibrational Circular Dichroism (VCD): An infrared analogue that measures the differential absorption of circularly polarized IR radiation.
Modern approaches involve a powerful combination of experimental measurements and computational chemistry. nih.gov The experimental ECD and/or VCD spectra of an enantiomer are recorded. Then, the theoretical spectra for one of the possible absolute configurations (e.g., the R-enantiomer) are calculated using quantum chemical methods like Density Functional Theory (DFT). By comparing the experimental spectrum to the calculated spectrum, the absolute configuration can be unambiguously assigned. nih.gov An alternative, definitive method is X-ray crystallography of a single crystal of one enantiomer or a derivative made with a chiral auxiliary of known configuration. google.com
Spectroscopic Characterization for Mechanistic Study of Reactions
Spectroscopic techniques are indispensable for elucidating the mechanisms of chemical reactions, such as the synthesis of this compound or its subsequent transformations. mdpi.com By taking samples from a reaction mixture over time, chemists can use NMR and mass spectrometry to identify reactants, intermediates, byproducts, and the final product. researchgate.net
For example, in a reaction to synthesize the title compound, ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the simultaneous appearance and increase in intensity of signals corresponding to the spirocyclic product. This allows for the determination of reaction kinetics and optimization of reaction conditions. Mass spectrometry provides crucial information on the molecular weight of products and intermediates, confirming that the desired chemical transformation has occurred.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of 8-Benzyl-8-azaspiro[4.5]decan-1-one. Methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set can be employed to calculate key structural parameters such as bond lengths, bond angles, and torsion angles. researchgate.net These calculations provide a detailed three-dimensional model of the molecule in its ground state.
The electronic structure can be further elucidated by analyzing the distribution of electrons within the molecule. This includes identifying regions of high and low electron density, which are crucial for understanding the molecule's reactivity.
Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The flexibility of the spirocyclic and benzyl (B1604629) groups in this compound allows it to adopt various conformations. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore this conformational landscape. ug.edu.plnih.gov These methods use classical force fields to model the potential energy of the system, enabling the simulation of molecular motion over time. ug.edu.pl
MD simulations can reveal the most stable conformations of the molecule and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the ligand's conformation.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net DFT calculations can be used to determine the chemical shifts of ¹H and ¹³C atoms, which can then be compared with experimental NMR data for structure verification. researchgate.netcore.ac.uk
Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. researchgate.net The calculated spectrum can help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as C=O stretching or C-H bending.
Electrostatic Potential Surface Analysis and Molecular Orbital Theory
The electrostatic potential (ESP) surface of this compound provides a visual representation of the charge distribution around the molecule. walisongo.ac.id Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions. walisongo.ac.id
Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Ligand-Target Docking Simulations for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.net For this compound, docking simulations can be performed to predict its binding mode and affinity with various biological targets. These simulations are essential in structure-based drug design, helping to identify potential protein targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net The results of docking studies can guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters (e.g., LogP, TPSA calculations)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. spu.edu.sy To build a QSAR model, various molecular descriptors are calculated for each compound. For this compound, important descriptors include:
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the molecule's hydrophobicity. nih.gov Hydrophobicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes.
These parameters, along with others describing the steric and electronic properties of the molecule, can be used to develop QSAR models that predict the biological activity of new derivatives. nih.govatlantis-press.com
Structure Activity Relationship Sar and Molecular Recognition Studies
Impact of Benzyl (B1604629) Group Modifications on Molecular Recognition
The N-benzyl group is a critical determinant of molecular recognition for this class of compounds. Modifications to this moiety have been shown to significantly influence binding affinity and selectivity. For instance, a virtual screening and subsequent optimization study identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for inhibiting receptor interaction protein kinase 1 (RIPK1). nih.gov Further structural development led to a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives, highlighting the importance of the interactions provided by the aromatic system. nih.gov
In another example, research on ligands for the sigma-1 (σ1) receptor demonstrated that substitutions on the benzyl ring could fine-tune activity. The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a close analogue) was found to possess high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM). nih.gov This indicates that the electronic and steric properties of the benzyl group and its substituents are key to modulating interactions within the receptor's binding pocket. The benzoylbenzoate group in other derivatives enables applications in materials science, such as UV-induced crosslinking.
| Compound/Modification | Target Receptor | Binding Affinity (Ki) / Potency (IC50) | Key Finding |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 nM | Substitution on the benzyl group enhances affinity for the σ1 receptor. nih.gov |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | RIPK1 | Hit Compound | The benzoyl moiety was identified as a key feature for RIPK1 inhibition. nih.gov |
| Optimized 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41) | RIPK1 | 92 nM | Structural optimization of the initial hit led to potent inhibitors. nih.gov |
Role of the Spiro[4.5]decane Core in Ligand Binding
The spiro[4.5]decane core is a defining feature of this compound class, imparting significant conformational rigidity. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and improved selectivity. The spirocyclic system constrains the geometry of the substituents, presenting them in a well-defined spatial orientation for optimal interaction with the binding site.
Studies on various receptors have underscored the importance of this rigid framework. For M1 muscarinic agonists, the 1-oxa-8-azaspiro[4.5]decane skeleton was intentionally designed to incorporate the key structural elements of muscarone (B76360) into a more constrained system. nih.gov This approach led to potent compounds, validating the strategy of using the spirocyclic core to mimic bioactive conformations. nih.gov Similarly, in the development of σ1 receptor ligands and transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonists, the spiro[4.5]decane moiety was found to be a key element for achieving high potency. nih.govnih.gov The inherent three-dimensionality of the spiro core is crucial for establishing specific and high-affinity interactions with protein targets.
Stereochemical Influences on Molecular Interactions
Stereochemistry plays a pivotal role in the molecular interactions of 8-azaspiro[4.5]decane derivatives. The spiro-carbon atom can be a stereogenic center, and the substituted rings can contain additional chiral carbons, leading to multiple possible stereoisomers. These isomers can exhibit significantly different biological activities.
In the development of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane skeleton, the optical resolution of active compounds revealed that the desired agonist activity resided preferentially in the (-)-isomers. nih.gov For one of the potent compounds, the absolute configuration of the active isomer was determined to be (S), which is the same as that of the natural agonist muscarone. nih.gov Similarly, for potent SHP2 inhibitors, specific stereoisomers such as the (3S,4S) configuration of 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one were found to be essential for high potency. google.com These findings highlight that the precise three-dimensional arrangement of atoms is critical for complementary interactions with the chiral environment of the receptor binding site.
| Compound Series | Stereoisomer | Biological Activity | Significance |
| 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | (-)-isomer | Preferential M1 agonist activity | Demonstrates stereoselectivity in receptor activation. nih.gov |
| 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | (-)-(S)-isomer | Preferential M1 agonist activity | Absolute configuration matches that of muscarone, providing insight into the binding mode. nih.gov |
| 6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) derivatives | (3S,4S)-isomer | Potent SHP2 inhibition | Specific stereochemistry is crucial for potent enzyme inhibition. google.com |
Modulation of Biological Target Selectivity through Structural Variation
The 8-azaspiro[4.5]decane scaffold is a versatile template that can be modified to achieve selectivity for a diverse range of biological targets. By systematically altering the substituents on both the piperidine (B6355638) nitrogen and the spirocyclic core, researchers have successfully developed ligands with preferential activity for different receptor subtypes and enzymes.
For example, systematic modifications of an initial lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which was non-selective, led to analogues with preferential affinity for M1 over M2 muscarinic receptors. nih.gov Introducing a 2-ethyl group or a 3-methylene group were key modifications that conferred this M1 selectivity. nih.gov In a different context, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as highly selective ligands for the σ1 receptor, with one compound showing 30-fold selectivity over the σ2 receptor. nih.gov Furthermore, structural optimization of an 8-benzoyl-1,3,8-triazaspiro[4.5]decane hit compound yielded potent and selective inhibitors of RIPK1 kinase, demonstrating that this scaffold can be adapted to target enzymes involved in inflammatory pathways. nih.gov
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling has been an instrumental tool in understanding the essential chemical features required for the biological activity of 8-azaspiro[4.5]decane derivatives and in guiding the design of new, more potent ligands. sci-hub.sepharmacophorejournal.comnih.gov A pharmacophore model defines the specific spatial arrangement of features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are critical for molecular recognition at a receptor binding site. pharmacophorejournal.comnih.gov
For ligands targeting sigma receptors, a pharmacophore model was developed and validated on a large dataset, providing a framework for the design of new σ1 ligands. sci-hub.se Such models are often created by analyzing a set of known active compounds to identify their common structural features. nih.gov For instance, a pharmacophore model for EGFR inhibitors was generated consisting of a hydrophobic group, three aromatic groups, two hydrogen bond acceptors, and one hydrogen bond donor. mdpi.com These models can then be used as 3D queries to screen virtual compound libraries to identify novel chemical entities with a high probability of being active. nih.govmdpi.com This ligand-based drug design approach, which links molecular structure to biological activity, has proven effective in the rational design and development of potent and selective agents based on the spirocyclic scaffold. pharmacophorejournal.com
Mechanistic Biological Activity and Target Interaction Studies
Receptor Binding Affinity and Selectivity Profiling
Derivatives of the 8-azaspiro[4.5]decane scaffold have demonstrated significant affinity and selectivity for various receptors, most notably sigma and muscarinic receptors.
Sigma Receptors: Research has consistently shown that compounds incorporating the 1,4-dioxa-8-azaspiro[4.5]decane moiety, a close analog of 8-benzyl-8-azaspiro[4.5]decan-1-one, exhibit a high affinity for sigma receptors, particularly the σ1 subtype. nih.gov For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. nih.gov This compound also displayed considerable selectivity over σ2 receptors (30-fold) and the vesicular acetylcholine (B1216132) transporter (1404-fold). nih.gov The spirocyclic framework is thought to contribute to metabolic stability and enhance binding affinity. Further studies on other 1-oxa-8-azaspiro[4.5]decane derivatives revealed nanomolar affinity for σ1 receptors (Ki = 0.47 - 12.1 nM) with moderate selectivity over σ2 receptors. nih.gov The development of such selective ligands is crucial for their potential application in neuropharmacology and for imaging tumors with high σ1 receptor expression. nih.govmdpi.com
Interactive Table: Sigma Receptor Binding Affinities of 8-Azaspiro[4.5]decane Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 nM | 30-fold over σ2 |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | σ1 | 0.47 - 12.1 nM | 2 - 44-fold over σ2 |
Muscarinic Receptors: The 8-azaspiro[4.5]decane core is also a key feature in compounds designed as muscarinic agonists. researchgate.netnih.gov Pharmacological studies on 1-oxa-8-azaspiro[4.5]decane derivatives, such as YM796 and YM954, have demonstrated their activity as muscarinic agonists. nih.gov These compounds were found to inhibit [3H]pirenzepine binding to cerebral cortical membranes, which is indicative of interaction with M1 muscarinic receptors. nih.gov Specifically, they stimulated phosphoinositide hydrolysis in hippocampal slices, a process linked to M1 receptor activation. nih.gov However, a series of 8-substituted-2-oxo-8-azaspiro[4.5]decan-1-ones, synthesized as analogs of the muscarinic agonist RS-86, did not show significant cholinergic effects. researchgate.net This highlights the subtle structural requirements for potent muscarinic receptor activity. The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors that mediate diverse physiological functions, making subtype-selective agonists or antagonists highly sought after. sigmaaldrich.comeinj.org
Enzyme Inhibition Kinetics and Mechanism of Action
The 8-azaspiro[4.5]decane scaffold has been incorporated into inhibitors of various enzymes, including histone deacetylases (HDACs) and aldehyde dehydrogenase (ALDH).
HDAC Inhibition: While direct studies on this compound as an HDAC inhibitor are not prevalent, the benzoyl moiety is a feature in some classes of HDAC inhibitors. nih.gov HDAC inhibitors are a class of anti-cancer agents that function by altering the acetylation state of histones and other proteins, leading to changes in gene expression and the induction of cell cycle arrest and apoptosis. nih.govfrontiersin.orgmdpi.com They are typically competitive inhibitors. nih.gov The development of isoform-selective HDAC inhibitors is a major goal to minimize off-target effects. nih.govembopress.org
Aldehyde Dehydrogenase Inhibition: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1). aatbio.comnih.govacs.org For example, 4-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile is explored for its enzyme inhibition properties, including against ALDH1A1. Structure-activity relationship (SAR) studies on quinoline-based ALDH1A1 inhibitors have shown that modifications to the spirocyclic moiety can significantly impact potency. nih.govacs.org
Cellular Pathway Modulation in in vitro Model Systems
The biological effects of 8-azaspiro[4.5]decane derivatives are a direct consequence of their ability to modulate cellular pathways.
In the context of cancer, compounds that inhibit HDACs can induce cell cycle arrest, primarily at the G1 phase, by upregulating the expression of genes like p21. nih.govfrontiersin.org This leads to the inhibition of cyclin/CDK complexes. nih.gov Furthermore, HDAC inhibition can promote apoptosis by affecting the stability and activity of proteins like RUNX3, which in turn induces pro-apoptotic proteins like Bim. nih.gov
For compounds targeting receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis, derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown the ability to inhibit RIPK1 kinase activity. nih.gov This leads to a significant anti-necroptotic effect in cellular models, such as U937 cells, suggesting therapeutic potential in inflammatory diseases. nih.gov
Molecular-Level Interactions with Biological Macromolecules
The interaction of 8-azaspiro[4.5]decane derivatives with their biological targets is governed by specific molecular interactions. The spirocyclic core of these molecules provides a rigid scaffold that can orient functional groups for optimal binding within the active site of an enzyme or the binding pocket of a receptor. sci-hub.se
Molecular docking studies are often employed to predict and understand these interactions. For instance, the benzyl (B1604629) group present in this compound can engage in hydrophobic interactions, while the ketone oxygen and the tertiary amine can act as hydrogen bond acceptors. The precise three-dimensional arrangement of these features, dictated by the spirocyclic system, is crucial for high-affinity binding.
Development of Molecular Probes for Biological Systems
The high affinity and selectivity of certain 8-azaspiro[4.5]decane derivatives for specific biological targets make them excellent candidates for the development of molecular probes. Radiolabeled versions of these compounds, for instance, can be used as positron emission tomography (PET) tracers for in vivo imaging.
A notable example is the development of [18F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives as PET radioligands for imaging σ1 receptors. nih.gov The high affinity and selectivity of these compounds allow for specific visualization and quantification of σ1 receptor density in the brain and in tumors, which can be valuable for disease diagnosis and for monitoring therapeutic response. nih.govnih.gov The spirocyclic scaffold is advantageous in this context as it can be synthetically modified to incorporate a radiolabel without significantly compromising its binding properties.
Applications in Medicinal Chemistry and Materials Science As a Building Block
Utility as a Versatile Intermediate in the Synthesis of Complex Natural Product Analogs
The azaspiro[4.5]decane framework, a core component of 8-Benzyl-8-azaspiro[4.5]decan-1-one, is found in various natural products and serves as a crucial intermediate for creating synthetic analogs. sci-hub.semmu.ac.uk This spirocyclic system is a key structural feature in several natural products of synthetic interest, including certain alkaloids. mmu.ac.uk The scarcity of these natural products from their original sources has driven the development of synthetic routes where azaspiro[4.5]decane derivatives are pivotal. mmu.ac.uk
Researchers have utilized derivatives like 1-oxa-8-azaspiro[4.5]decan-3-amine and 2,8-diazaspiro[4.5]decan-1-one as building blocks. sci-hub.seresearchgate.net For instance, the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives has been achieved through methods like the Michael addition of pipecolate-derived enolates to nitro alkenes. researchgate.net Furthermore, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a versatile intermediate, allowing for various functionalization reactions at the nitrogen atom while preserving the core spirocyclic structure. This adaptability is crucial for synthesizing complex molecules, including analogs of natural products like the histrionicotoxins, which are spirocyclic alkaloids with neurophysiological properties. mmu.ac.uk The development of synthetic protocols for spirocyclic α-proline building blocks also highlights the modularity of these systems for creating diverse molecular architectures. chemrxiv.org
| Scaffold/Intermediate | Synthetic Application | Related Natural Product/Target |
| Azaspiro[4.5]decane | Core structure for synthetic analogs mmu.ac.uk | Histrionicotoxin alkaloids mmu.ac.uk |
| 1-Oxa-8-azaspiro[4.5]decan-3-amine | Intermediate for medicinally active agents sci-hub.se | General spirocyclic natural products sci-hub.se |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Building blocks in multi-step synthesis researchgate.net | Drug discovery candidates researchgate.net |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Versatile intermediate for functionalization | Complex molecular architectures |
| Spirocyclic α-proline building blocks | Chimeras for drug discovery chemrxiv.org | Novel proline-based structures chemrxiv.org |
Scaffold for the Development of Novel Molecular Tools and Probes
The rigid azaspiro[4.5]decane framework is highly suitable for designing molecular tools and probes for biological research. Its conformationally restricted nature allows for the precise spatial positioning of functional groups, which is essential for creating selective ligands and probes. thieme-connect.com
A notable example is the development of a high-affinity fluorescent probe for the P2Y₁₄ receptor, a target for inflammatory and endocrine conditions. acs.org In this work, a derivative containing an azaspiro[4.5]decane moiety was synthesized, demonstrating that the scaffold could be readily incorporated to create potent and selective antagonists. acs.org The resulting probe, an AF488 derivative, exhibited a remarkable binding affinity with a Kᵢ of 80 pM. acs.org Similarly, probes have been constructed for other biological targets, such as monoacylglycerol lipase (B570770) (MAGL), by attaching a 1-oxa-8-azaspiro[4.5]decane scaffold to an electrophilic group for covalent labeling. researchgate.net These examples underscore the utility of the azaspiro[4.5]decane core in creating sophisticated molecular tools for studying biological systems.
Contribution to the Design of Rigid Scaffolds for Enhanced Target Specificity
The rigidity of the spirocyclic structure is a significant advantage in medicinal chemistry for enhancing target binding and specificity. thieme-connect.comnih.gov Unlike more flexible linear or monocyclic systems, the spiro junction creates a defined three-dimensional shape that can improve how a molecule fits into the active site of an enzyme or receptor. sci-hub.sethieme-connect.com This structural constraint helps to reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, for example, offers an optimal balance between conformational rigidity and synthetic accessibility, making it an attractive framework for developing selective receptor ligands, particularly for sigma-1 receptors. Derivatives have been shown to achieve high receptor affinity, with some exhibiting nanomolar binding constants. This principle has been applied in the development of dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease, where the 2,8-diazaspiro[4.5]decan-1-one scaffold plays a key role. researchgate.net Furthermore, spirothiazolidinone derivatives based on a 1-thia-4-azaspiro[4.5]decane scaffold have been identified as potent inhibitors of the influenza virus hemagglutinin, preventing its conformational change and viral entry into host cells. nih.gov
| Scaffold | Target | Application/Finding |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 receptors | Development of selective ligands with nanomolar affinity. |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 researchgate.net | Potent and selective dual inhibitors for inflammatory bowel disease. researchgate.net |
| 1-Thia-4-azaspiro[4.5]decane | Influenza A/H3N2 Virus Hemagglutinin nih.gov | Fusion inhibitors with specific antiviral activity. nih.gov |
| Azaspiro[4.5]decane | General (Drug Discovery) | Spirocycles can improve physicochemical and pharmacokinetic properties. nih.gov |
Potential in Advanced Materials Research (e.g., Organic Light-Emitting Diodes)
While extensively explored in medicinal chemistry, the unique structural properties of azaspiro[4.5]decane derivatives also suggest their potential in materials science. Specifically, related compounds are listed as building blocks for Organic Light-Emitting Diode (OLED) materials. bldpharm.com The rigidity and defined three-dimensional structure of the spirocyclic framework can be advantageous in creating stable and efficient materials for electronic applications. Fused heterocyclic systems, in general, are utilized in organic optovoltaic materials, indicating a broader potential for spiro-heterocycles in this domain. mdpi.com Although detailed research on this compound itself in OLEDs is not extensively documented in the search results, its classification as a building block for such materials points towards an emerging area of application. bldpharm.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
